Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate

Flavour Chemistry Stereochemistry–Odor Relationship Glycidic Ester Isomerism

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate (CAS 24222-12-6) is a defined‑stereochemistry glycidic ester (oxirane‑2‑carboxylate) bearing a cis‑configured oxirane ring with methyl and isobutyl substituents at C‑3 and an ethyl ester at C‑2. It belongs to the class of epoxide‑based aroma chemicals and synthetic building blocks, with a molecular formula of C₁₀H₁₈O₃ and a molecular weight of 186.25 g mol⁻¹.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 24222-12-6
Cat. No. B13632712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl cis-3-methyl-3-isobutyloxirane-2-carboxylate
CAS24222-12-6
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(O1)(C)CC(C)C
InChIInChI=1S/C10H18O3/c1-5-12-9(11)8-10(4,13-8)6-7(2)3/h7-8H,5-6H2,1-4H3
InChIKeyPUIUZWMTQGBAIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl cis-3-Methyl-3-isobutyloxirane-2-carboxylate (CAS 24222-12-6) – Sourcing & Procurement Baseline


Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate (CAS 24222-12-6) is a defined‑stereochemistry glycidic ester (oxirane‑2‑carboxylate) bearing a cis‑configured oxirane ring with methyl and isobutyl substituents at C‑3 and an ethyl ester at C‑2 . It belongs to the class of epoxide‑based aroma chemicals and synthetic building blocks, with a molecular formula of C₁₀H₁₈O₃ and a molecular weight of 186.25 g mol⁻¹ . The compound is commercially supplied as a neat liquid with a purity of ≥98 % (industrial yield) and is primarily positioned as a fragrance/flavour intermediate, where the cis configuration is critical for the desired organoleptic profile .

Ethyl cis-3-Methyl-3-isobutyloxirane-2-carboxylate – Why Generic Substitution Fails


The cis (Z) configuration of this glycidic ester is not a trivial structural nuance; it is the primary determinant of the compound’s sensory activity and synthetic utility. The trans‑isomer (CAS 24222‑13‑7) and mixed cis/trans preparations display fundamentally different organoleptic properties, with the Z‑isomer providing the desired fruity flavour while the E‑isomer remains olfactorily non‑specific . In addition, the regiochemical and stereochemical outcomes of ring‑opening reactions – essential for downstream elaboration into pharmaceuticals, agrochemicals, or advanced flavour molecules – are strongly influenced by the stereochemistry of the oxirane ring . Substituting a generic “ethyl methylisobutyloxirane‑2‑carboxylate” or an isomer mixture therefore risks both sensory failure and divergent reactivity, making stereochemically defined procurement essential.

Ethyl cis-3-Methyl-3-isobutyloxirane-2-carboxylate – Quantitative Differentiation Evidence


Stereochemical Identity Confers Defined Organoleptic Profile: cis (Z) vs. trans (E) Glycidic Ester

For the glycidic ester class, the cis (Z) geometric isomer is the carrier of fruity flavour, whereas the trans (E) isomer exhibits a non‑specific, weak odour. Mosandl demonstrated that after chromatographic separation of geometric isomers of several substituted glycidic esters, the Z‑isomers alone exhibited fruity flavour while E‑isomers were olfactorily unspecific . For the closely analogous ethyl 3‑methyl‑3‑phenylglycidate, the isolated cis‑component showed a “much more intense and finer flavour” than the conventional cis/trans mixture . Ethyl cis‑3‑methyl‑3‑isobutyloxirane‑2‑carboxylate is the pure Z‑isomer of the isobutyl‑substituted glycidate series; its trans counterpart (CAS 24222‑13‑7) and any mixed‑isomer product will lack the targeted fruity character, directly impacting fragrance‑formulation performance.

Flavour Chemistry Stereochemistry–Odor Relationship Glycidic Ester Isomerism

Physical Property Comparison: cis vs. trans Isomer – Boiling Point, Density, Flash Point

The cis and trans isomers of ethyl 3‑methyl‑3‑isobutyloxirane‑2‑carboxylate display nearly identical predicted physicochemical properties. The cis isomer (CAS 24222‑12‑6) has a boiling point of 208.8 °C at 760 mmHg, a density of 0.991 g cm⁻³, and a flash point of 78.8 °C . The trans isomer (CAS 24222‑13‑7) is predicted to have a boiling point of 208.8 °C at 760 mmHg, a density of 0.991 g cm⁻³, and a flash point of 78.8 °C . These values, being essentially superimposable, indicate that the cis and trans isomers cannot be distinguished or selected on the basis of bulk physical properties; stereochemical identity must instead be confirmed by spectroscopic or chromatographic methods.

Physicochemical Characterisation Isomer Comparison Process Engineering

Computed Molecular Descriptors and Formulation-Relevant Properties

Calculated molecular descriptors for ethyl cis‑3‑methyl‑3‑isobutyloxirane‑2‑carboxylate include an XLogP of 2.1, a topological polar surface area (TPSA) of 38.8 Ų, 0 hydrogen‑bond donors, 3 hydrogen‑bond acceptors, and 5 rotatable bonds . By comparison, the widely used strawberry aldehyde (ethyl methylphenylglycidate, CAS 77‑83‑8) has an XLogP of approximately 2.4 and a TPSA of 38.8 Ų , reflecting the higher hydrophobicity conferred by the phenyl substituent. The lower XLogP of the isobutyl analog implies moderately higher aqueous solubility and altered partition behaviour in aqueous/organic biphasic reaction systems or in flavour‑emulsion formulations, which can influence release kinetics and perceived flavour intensity.

Computational Chemistry Drug-Likeness Flavour Partitioning

Chromatographic Differentiation: cis vs. trans Glycidic Ester Separation

Geometric isomers of substituted glycidic esters can be resolved by liquid chromatography, enabling unambiguous identification and purity assessment of the cis (Z) form. Mosandl reported the baseline separation of Z‑ and E‑isomers of several glycidic esters using HPLC, with the Z‑isomer (cis) exhibiting a shorter retention time under normal‑phase conditions . For the target compound, this chromatographic behaviour provides a direct quality‑control (QC) metric: the cis isomer (CAS 24222‑12‑6) can be distinguished from the trans isomer (CAS 24222‑13‑7) by its retention factor (k′) and confirmed by ¹H‑NMR spectroscopy, where the oxirane proton signals differ diagnostically between the cis and trans configurations .

Analytical Chemistry Quality Control Stereoisomer Separation

Ethyl cis-3-Methyl-3-isobutyloxirane-2-carboxylate – Best Research & Industrial Application Scenarios


Stereochemically Defined Fruity Flavour and Fragrance Formulation

When formulating a fruity (e.g., berry, tropical fruit) flavour or fragrance concentrate that requires a clean, intense fruity note, the procurement of the pure cis (Z) isomer (CAS 24222-12-6) is mandatory. As demonstrated for the glycidic ester class by Mosandl, the Z‑isomer is the carrier of the fruity character, while the E‑isomer contributes only a non‑specific, weak odour . Substitution with a mixed‑isomer product or the trans isomer will result in a blunted, less defined flavour profile that fails to meet sensory specifications.

Epoxide Ring‑Opening Synthesis with Predictable Stereochemical Outcome

In synthetic organic chemistry, the cis‑configured oxirane ring of CAS 24222‑12‑6 provides a defined geometry for nucleophilic ring‑opening reactions, leading to predictable diastereomeric products . This is critical when the oxirane is used as a chiral building block for pharmaceuticals or agrochemicals, where the stereochemistry of the epoxide directly dictates the configuration of the final active molecule. The trans isomer (CAS 24222‑13‑7) would give a different diastereomer, potentially altering biological activity.

Quality‑Controlled Procurement with Isomer‑Specific Release Testing

Procurement specifications for CAS 24222‑12‑6 should include an isomer‑identity test using normal‑phase HPLC or ¹H‑NMR, as the bulk physicochemical properties (boiling point, density) are indistinguishable from those of the trans isomer . The chromatographic method validated by Mosandl for glycidic esters provides a ready‑to‑adapt QC protocol, ensuring that each lot of the cis isomer is free of trans‑isomer contamination and meets the required organoleptic or synthetic performance.

Formulation Design Exploiting Moderate Lipophilicity (XLogP 2.1)

With an XLogP of 2.1, the target compound is less lipophilic than the widely used phenyl analog (ethyl methylphenylglycidate, XLogP ~2.4) . This property can be exploited in aqueous or emulsion‑based flavour delivery systems where faster partitioning into the aqueous phase is desired, or in reaction systems where lower organic‑phase affinity facilitates phase‑transfer catalytic processes. The computed TPSA of 38.8 Ų further supports predictable membrane‑permeability characteristics for fragrance release.

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